molecular formula C11H7NO2 B2603487 chromeno[4,3-b]pyrrol-4(1H)-one CAS No. 156742-49-3

chromeno[4,3-b]pyrrol-4(1H)-one

Cat. No.: B2603487
CAS No.: 156742-49-3
M. Wt: 185.182
InChI Key: VTRUWPCOYMWJSA-UHFFFAOYSA-N
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Description

Chromeno[4,3-b]pyrrol-4(1H)-one is a compound that has been the subject of various studies due to its potential biological activities . It is a biologically intriguing molecule that can be assembled through a novel three-component reaction .


Synthesis Analysis

The synthesis of this compound has been achieved through a new approach involving the annulation of 4-phenylaminocoumarins with β-nitroalkenes . The transformations under the fine-tuned conditions took place under promotion by TsOH.H2O, in the absence of solvent .


Molecular Structure Analysis

The molecular structure of this compound is complex and intriguing. It is a product of a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex. A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines was developed for one-pot assembly of this compound . The reaction proceeds in moderate to good yield via a sequential multicomponent reaction and intramolecular Michael cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are intriguing. It is a product of a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines . The reaction tolerates a broad substrate scope and proceeds in moderate to good yield .

Scientific Research Applications

Synthesis and Catalysis

Chromeno[4,3-b]pyrrol-4(1H)-one compounds have been synthesized through various innovative methods, demonstrating the versatility of these molecules. Qi et al. (2015) developed a silver-catalyzed cascade reaction for the synthesis of functionalized Chromeno[2,3-b]pyrrol-4(1H)-ones, highlighting the use of silver salt as a promoter in the process (Qi, X., Xiang, H., & Yang, C., 2015). Similarly, Saha et al. (2016) achieved a one-pot synthesis of this compound derivatives using nanocrystalline CuFe2O4 as a catalyst in an eco-friendly aqueous medium, showcasing an environmentally sustainable and economical approach (Saha, M., Pradhan, K., & Das, A. R., 2016).

Biological Activities

The compounds derived from this compound have been identified as having significant biological activities. Arumugam et al. (2012) synthesized novel chromeno[4,3-b]pyrroles and indolizino[6,7-b]indoles and evaluated their antimicrobial and antioxidant activities, with some compounds exhibiting strong antibacterial and antifungal properties against tested pathogens (Arumugam, N., Raghunathan, R., Almansour, A., & Karama, U., 2012).

Advanced Synthesis Methods

Recent studies have focused on developing advanced methods for synthesizing this compound derivatives. Guan et al. (2023) introduced a protocol for preparing highly functionalized derivatives through chemoselective cascade reactions, emphasizing the architectural and photophysical importance of these molecules (Guan, P. et al., 2023). Chen et al. (2015) developed a concise and efficient synthetic approach for these compounds via a one-pot, three-component reaction, highlighting the simplicity and high yield of the process (Chen, Z., Yang, X., & Su, W., 2015).

Mechanism of Action

The mechanism of action of chromeno[4,3-b]pyrrol-4(1H)-one involves a sequential multicomponent reaction and intramolecular Michael cyclization . This reaction tolerates a broad substrate scope .

Properties

IUPAC Name

1H-chromeno[4,3-b]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c13-11-8-5-6-12-10(8)7-3-1-2-4-9(7)14-11/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRUWPCOYMWJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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